Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate

Synthetic Chemistry Structure-Activity Relationship (SAR) Chemical Intermediate

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate (CAS 898778-20-6) is a synthetic, medium-chain aryl-keto ester with the molecular formula C16H20Cl2O3 and a molecular weight of 331.24 g/mol. Characterized by a central eight-carbon aliphatic chain linking an ethyl ester terminus to a 2,5-dichlorophenyl ketone, this compound is not a bioactive drug candidate but serves as a precise chemical intermediate or research tool.

Molecular Formula C16H20Cl2O3
Molecular Weight 331.2 g/mol
CAS No. 898778-20-6
Cat. No. B1326218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(2,5-dichlorophenyl)-8-oxooctanoate
CAS898778-20-6
Molecular FormulaC16H20Cl2O3
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl
InChIInChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-11-12(17)9-10-14(13)18/h9-11H,2-8H2,1H3
InChIKeyOSORFDBMXOTXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate (CAS 898778-20-6) as a Defined Synthetic Intermediate


Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate (CAS 898778-20-6) is a synthetic, medium-chain aryl-keto ester with the molecular formula C16H20Cl2O3 and a molecular weight of 331.24 g/mol . Characterized by a central eight-carbon aliphatic chain linking an ethyl ester terminus to a 2,5-dichlorophenyl ketone, this compound is not a bioactive drug candidate but serves as a precise chemical intermediate or research tool. Its value for scientific selection or procurement is defined by its specific chemical reactivity profile, where both the electrophilic ketone and the ester group are available for further modification, and the 2,5-dichloro substitution pattern on the phenyl ring dictates its unique steric and electronic properties compared to other isomers.

Why Generic Substitution Fails: The Critical Role of 2,5-Dichloro Regiochemistry and Esterification in Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate


Generic substitution of Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate is scientifically unsound due to fundamental differences in molecular structure that preclude functional interchangeability. The compound cannot be replaced by its free acid analog, 8-(2,5-dichlorophenyl)-8-oxooctanoic acid (CAS 898791-33-8), because the ethyl esterification eliminates the acidic proton, drastically altering solubility, hydrogen-bonding capacity, and reactivity for downstream coupling reactions . Similarly, substituting with other dichloro isomers—such as the 2,3- (CAS 898777-93-0), 3,4- (CAS 898776-80-2), or 3,5-dichlorophenyl (CAS 898751-96-7) variants—is invalid as the unique ortho-para chlorine arrangement on the target compound creates distinct steric hindrance and electronic effects at the reactive ketone center, a principle well-established in SAR studies . Even altering the carbon chain length would eliminate its specific role as an eight-carbon spacer. These structural specificities mean that any analog would represent a different chemical entity with unpredictable and non-equivalent performance in a defined synthetic pathway or assay system.

Quantitative Differentiation Evidence for Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate Against Closest Analogs


Regioisomeric Purity: The Definitive Ortho-Para Dichloro Configuration vs. Other Dichlorophenyl Isomers

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate is the sole ethyl 8-oxooctanoate regioisomer bearing the specific 2,5-dichloro substitution pattern, which is a defined and non-interchangeable molecular structure. The correct comparator set includes other commercially available dichloro isomers, such as the 2,3-, 3,4-, and 3,5-dichlorophenyl variants. These all share the same molecular formula (C16H20Cl2O3) and molecular weight (331.24 g/mol), making them bulk property analogs but functionally distinct chemical entities . In the absence of a selective receptor or enzyme assay for this series, the primary quantifiable difference is the regiochemical identity itself, confirmed by techniques like 1H NMR or HPLC, which provides 100% structural specification relative to any other isomer. The procurement value is the guarantee of a specific substitution pattern for precise chemical synthesis, as dictated by standard SAR principles .

Synthetic Chemistry Structure-Activity Relationship (SAR) Chemical Intermediate

Functional Group Differentiation: Ester vs. Carboxylic Acid for Downstream Derivatization

The target compound's ethyl ester functionality (MW: 331.24 g/mol) is a critical differentiating feature from its direct acid analog, 8-(2,5-dichlorophenyl)-8-oxooctanoic acid (MW: 303.18 g/mol) . The quantifiable difference is the presence of the C2H5 ester moiety versus the OH group, resulting in a mass difference of 28.06 amu. This distinction is not trivial; the ester lacks the acidic proton (pKa of the acid is ~4.8, a class-level estimate), making it neutral and thereby increasing its calculated lipophilicity (clogP) by approximately 1.5 log units compared to the ionizable acid [1]. This property class inference is standard for ester vs. acid pairs and dictates their suitability for different chemical environments: the ester is required for nucleophilic acyl substitution reactions, transesterifications, or reductions where an acidic proton would quench reagents, while the acid is needed for amide coupling or salt formation.

Medicinal Chemistry Prodrug Design Chemical Biology

Purity Specification as a Quantifiable Procurement Metric Against Generic Research-Grade Alternatives

The minimum certified purity for Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate from specialty chemical suppliers is typically specified at 95% (HPLC/TLC), as indicated in vendor product datasheets . This contrasts with many generic research chemicals which may only be guaranteed at a lower tier (e.g., ≥90% or 'technical grade'). The quantified difference between a 95% minimum purity specification and an in-class 3,5-dichloro isomer also listed with a 97% purity specification shows that the 2,5-isomer's purity claim is not superior but is distinct and must be met by the specific supplier's quality control process . For procurement, the verifiable specification allows a scientist to accurately calculate stoichiometry and anticipate the impact of impurities on yield, which is especially critical when the compound is used as a limiting reagent in a multi-step synthesis. The absence of higher purity guarantees (e.g., 98+%) across readily available sources defines the current market standard for this niche intermediate.

Quality Control Reproducibility Chemical Synthesis

Stability and Storage: A Differentiator for Long-Term Research Supply Chains

Vendor storage recommendations provide a practical, quantifiable differentiator for scientific procurement. The target compound is specified for storage in a cool, dry environment for long-term stability . While not providing an exact degradation rate, this contrasts with the parent acid analog which may require more stringent conditions to prevent dimerization or decarboxylation due to the reactive carboxylic acid group, a class-level inference for such aryl-keto acids . The ester's greater inherent stability under standard atmospheric conditions reduces the risk of decomposition during shipping and storage, a key logistical advantage for global supply chains where temperature-controlled logistics may be unreliable or costly. This implies a longer practical shelf-life and lower risk of receiving degraded material compared to more labile acid analogs.

Compound Management Long-Term Storage Chemical Logistics

Optimal Scientific and Industrial Use Cases for Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate


Precursor for 2,5-Dichlorophenyl-Ketone-Functionalized Molecular Libraries

The compound's dual functionality—a ketone for reductive amination or Grignard additions and a protected ethyl ester for selective hydrolysis—makes it a privileged building block for generating diverse libraries where the 2,5-dichloro substituent is a critical pharmacophoric element. The defined purity specification of 95% enables precise stoichiometric control in library synthesis.

Internal Standard or Reference Material for LC-MS Analysis of Aryl-Keto Esters

The unique molecular weight (331.24 g/mol) and distinct fragmentation pattern of the 2,5-dichlorophenyl ketone make this compound suitable as a non-commercially restricted internal standard or matrix spike for method development and validation in LC-MS/MS assays targeting similar phenyl-oxooctanoate analytes.

Synthetic Probe for Investigating Esterase vs. Ketoreductase Selectivity

Due to the class-level stability of the ethyl ester compared to the free acid , this compound can serve as a clean substrate to probe the selectivity of novel esterases or ketoreductases, where a free acid would inhibit or non-specifically interact with the enzyme active site. The reaction progress can be quantitatively monitored by the distinct UV/Vis absorbance shift upon hydrolysis or reduction.

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